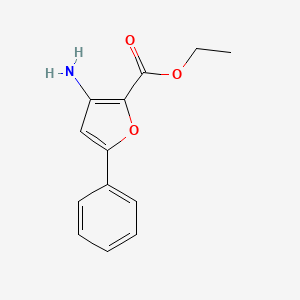

Ethyl 3-amino-5-phenylfuran-2-carboxylate

CAS No.:

Cat. No.: VC15750598

Molecular Formula: C13H13NO3

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13NO3 |

|---|---|

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | ethyl 3-amino-5-phenylfuran-2-carboxylate |

| Standard InChI | InChI=1S/C13H13NO3/c1-2-16-13(15)12-10(14)8-11(17-12)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 |

| Standard InChI Key | BDBLZEDTINOFHA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C=C(O1)C2=CC=CC=C2)N |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

Ethyl 3-amino-5-phenylfuran-2-carboxylate is systematically named according to IUPAC guidelines as ethyl 3-amino-5-phenylfuran-2-carboxylate . Its molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 231.25 g/mol . Key identifiers include:

The compound’s structure features a furan ring substituted with an electron-donating amino group (-NH₂) at position 3, an electron-withdrawing ester group (-COOEt) at position 2, and a hydrophobic phenyl ring at position 5 (Fig. 1) . This combination of substituents creates a polarized electronic environment, influencing its reactivity and intermolecular interactions.

Physicochemical Properties

While experimental data on solubility and stability are scarce, analog studies suggest moderate solubility in polar aprotic solvents (e.g., DMSO, THF) and limited solubility in water due to the hydrophobic phenyl group . The ester and amino groups may participate in hydrogen bonding, affecting crystallinity and melting behavior.

Synthetic Methodologies

Direct Synthesis Strategies

-

One-Pot Condensation: Chloroacetate derivatives, 1,3-diketones, and chloroform react in the presence of magnetic sodium aluminate (Fe₃O₄/NaAlO₂) to form furan-2-carboxylates . Adapting this method could involve substituting diketones with phenylacetylene to introduce the phenyl group.

-

Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling of halogenated furans with phenylboronic acids is a viable route . For example, 5-bromo-2-furaldehyde derivatives cross-coupled with phenylboronic acid yield 5-phenylfuran intermediates, which could be further functionalized .

Functionalization of Furan Precursors

Ethyl 3-amino-5-phenylfuran-2-carboxylate may be derived from 5-phenyl-2-furaldehyde through sequential reactions:

-

Knoevenagel Condensation: Reaction with ethyl cyanoacetate under basic conditions forms α,β-unsaturated nitriles, which are hydrolyzed to carboxylic acids and esterified .

-

Reductive Amination: Introducing the amino group via reduction of a nitro intermediate or direct amination using ammonia equivalents .

Chemical Reactivity and Derivative Formation

Condensation Reactions

The amino group at position 3 participates in condensations with carbonyl compounds. For instance, reacting with diketones like pentane-2,4-dione forms furfurylidene derivatives (e.g., 3-[(5-phenylfuran-2-yl)methylene]pentane-2,4-dione) . Such products are precursors to bioactive heterocycles.

Cyclization and Heterocycle Formation

The compound’s amino and ester groups enable cyclization reactions. For example:

-

Reaction with thiourea derivatives yields thiazolidinone analogs with potential antimicrobial activity .

-

Condensation with cyanoselenoacetamide forms selenoamide derivatives, which exhibit unique electronic properties .

Analytical Characterization

Spectroscopic Data

Hypothetical characterization data based on analogs include:

-

IR Spectroscopy: Peaks at ~3350 cm⁻¹ (N-H stretch), ~1720 cm⁻¹ (C=O ester), and ~1600 cm⁻¹ (C=C aromatic) .

-

¹H NMR (CDCl₃): δ 1.38 ppm (t, 3H, -CH₂CH₃), δ 4.34 ppm (q, 2H, -OCH₂), δ 6.8–7.4 ppm (m, 5H, phenyl) .

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity analysis, using a C18 column and acetonitrile/water gradient .

Future Directions

-

Synthetic Optimization: Developing catalytic, enantioselective routes to access chiral derivatives.

-

Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

-

Materials Integration: Testing charge-transport properties in organic electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume